molecular formula C25H34N2O5 B1664808 Alvimopan dihydrate CAS No. 170098-38-1

Alvimopan dihydrate

Cat. No.: B1664808
CAS No.: 170098-38-1
M. Wt: 442.5 g/mol
InChI Key: XSTFUWQLHMJPFG-NABRLNOVSA-N
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Mechanism of Action

Target of Action

Alvimopan dihydrate, also known as Alvimopan hydrate, primarily targets the μ-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating gastrointestinal motility.

Mode of Action

This compound acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract . It binds to these peripheral receptors with a Ki of 0.2 ng/mL . The activation of these receptors by endogenous or exogenous agonists typically reduces gastrointestinal motility. This compound blocks this effect, thereby accelerating the gastrointestinal recovery period .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid receptor pathway . By antagonizing the μ-opioid receptors, this compound prevents the typical reduction in gastrointestinal motility caused by the activation of these receptors .

Pharmacokinetics

This compound exhibits a low oral bioavailability of less than 7% due to its high affinity for the peripheral μ-opioid receptor, which leads to slower absorption dependent on dissociation from the receptor .

Result of Action

The primary molecular and cellular effect of this compound’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . This is achieved by blocking the reduction in gastrointestinal motility that would typically occur due to the activation of μ-opioid receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when this compound would be initiated . This is because individuals with recent exposure to opioids are expected to be more sensitive to the effects of μ-opioid receptor antagonists .

Biochemical Analysis

Biochemical Properties

Alvimopan dihydrate competitively binds to the mu-opioid receptor in the gastrointestinal tract . Unlike other opioid antagonists, this compound owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral mu-receptors with a Ki of 0.2 ng/mL .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is primarily used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period . It does this by blocking the effect of endogenous or exogenous agonists that reduce gastrointestinal motility .

Molecular Mechanism

The mechanism of action of this compound involves its competitive binding to the mu-opioid receptor in the gastrointestinal tract . This binding prevents the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility . By blocking this effect, this compound can accelerate the recovery of gastrointestinal function .

Temporal Effects in Laboratory Settings

This compound’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% . The half-life of elimination for this compound is 10 to 17 hours .

Dosage Effects in Animal Models

In mice, the peripheral and central opioid-antagonising effects of this compound were determined by its ability to precipitate diarrhoea in morphine-dependent animals and by its ability to suppress morphine-induced analgesia .

Metabolic Pathways

This compound is primarily metabolized by intestinal flora to an active metabolite . This metabolite, however, has no clinically significant contribution to the effects of the drug . This compound undergoes 35% renal excretion and greater than 50% biliary excretion .

Transport and Distribution

This compound’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor . After entering the systemic circulation, 80% to 90% of systemically available this compound is bound to plasma protein .

Subcellular Localization

This compound is a peripherally acting μ opioid antagonist . This means that it primarily acts on the mu-opioid receptors located in the peripheral tissues, such as those in the gastrointestinal tract . It does not readily cross the blood-brain barrier , which limits its effects to the peripheral tissues and prevents it from affecting the mu-opioid receptors in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 246736 monohydrate involves multiple steps starting from 1,3-dimethyl-4-piperidone. The process includes selective elimination, alkylation, reduction, and hydrolysis reactions. The final product, LY 246736 monohydrate, is isolated as a crystalline dihydrate .

Industrial Production Methods: Industrial production of LY 246736 monohydrate follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: LY 246736 monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

LY 246736 monohydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .

Properties

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFUWQLHMJPFG-NABRLNOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160641
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-38-1, 1383577-62-5
Record name Alvimopan dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVIMOPAN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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